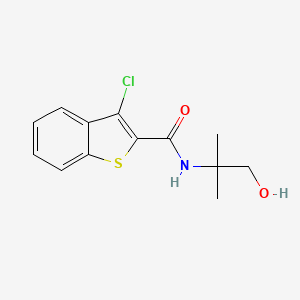

![molecular formula C21H23N3O3 B5555230 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4(3H)-quinazolinones typically involves the cyclocondensation of anthranilamide derivatives with aldehydes. A novel method for synthesizing these compounds, which does not require the use of oxidants or metal catalysts, involves the reaction of 2-amino-N-methoxybenzamides with aldehydes. This method is promoted by acetic acid and leads to the formation of biologically important 4(3H)-quinazolinones with high yields and a non-toxic ester byproduct (Cheng et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives is crucial to understand their chemical behavior and interaction with biological targets. Spectral methods such as IR, 1H NMR, and mass spectrometry are typically used to identify and confirm the chemical structures of these compounds. The structural elucidation is essential for the development of new compounds with desired biological activities (Nawrocka et al., 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that allow for the synthesis of a wide array of derivatives, each with unique properties and potential applications. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones. These reactions showcase the versatility of quinazolinones as chemical intermediates (Reddy et al., 1986).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Quinazolinone derivatives, including structures related to 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone, have been synthesized and evaluated for their antimicrobial potential. Some synthesized derivatives have shown promising antimicrobial activity (El-hashash, Darwish, Rizk, & El-Bassiouny, 2011).

Catalytic Applications

- Novel mixed-ligand Cu(II) Schiff base complexes using quinazoline Schiff base ligands have been synthesized and characterized. These complexes exhibit catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating their potential in organic synthesis (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

Pharmacological Studies

- Quinazolinone compounds, including similar structures to 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone, have been investigated for their anticonvulsant properties. Some of these compounds demonstrated significant activity in relevant tests (Kornet, Varia, & Beaven, 1984).

Synthesis Techniques

- Methods have been developed for the efficient synthesis of 4(3H)-quinazolinones, including oxidant- and metal-free synthesis techniques. These methods are notable for their environmental acceptability and high yields (Cheng, Tang, Guo, Zhang-Negrerie, Du, & Zhao, 2014).

Analgesic Activities

- Studies have synthesized and evaluated the analgesic activity of quinazolinone derivatives, including compounds with structural similarities to 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone. Some of these compounds showed significant analgesic activity (Osarodion, 2023).

Antioxidant Studies

- Synthesis and characterization of quinazolin derivatives, including compounds related to the mentioned quinazolinone, have been conducted to assess their antioxidant potential. Some of these compounds demonstrated significant scavenging capacity against radicals (Al-azawi, 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-4-5-12-27-19-11-10-16(13-20(19)26-3)14-22-24-15(2)23-18-9-7-6-8-17(18)21(24)25/h6-11,13-14H,4-5,12H2,1-3H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCULSWHKIZYNV-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Butoxy-3-methoxy-benzylidene)-amino]-2-methyl-3H-quinazolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)